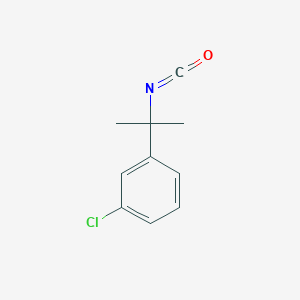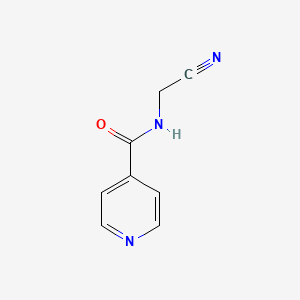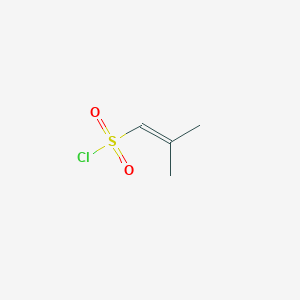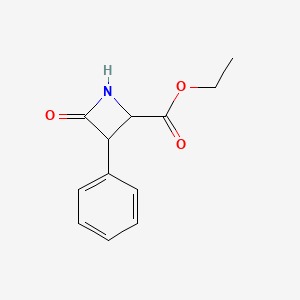
2-(1,3,3-Trimethylcyclohexyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3,3-Trimethylcyclohexyl)ethanamine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a trimethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,3-Trimethylcyclohexyl)ethanamine typically involves the reaction of 1,3,3-trimethylcyclohexanol with ammonia or an amine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,3,3-Trimethylcyclohexyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
2-(1,3,3-Trimethylcyclohexyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 2-(1,3,3-Trimethylcyclohexyl)ethanamine exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical reactions, influencing the compound’s activity and effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-2-(1,3,3-trimethylcyclohexyl)ethanol
- 1-Amino-2-(1,3,3-trimethylcyclohexyl)propane
Uniqueness: 2-(1,3,3-Trimethylcyclohexyl)ethanamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclohexane ring and trimethyl substitution make it different from other similar compounds, influencing its reactivity and applications.
Eigenschaften
Molekularformel |
C11H23N |
|---|---|
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
2-(1,3,3-trimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C11H23N/c1-10(2)5-4-6-11(3,9-10)7-8-12/h4-9,12H2,1-3H3 |
InChI-Schlüssel |
ILQUHPPRQZSDKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)(C)CCN)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)-](/img/structure/B8585813.png)











